

M-TriDAP In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: M-TriDAP

Cat. No.: B15137929

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Introduction

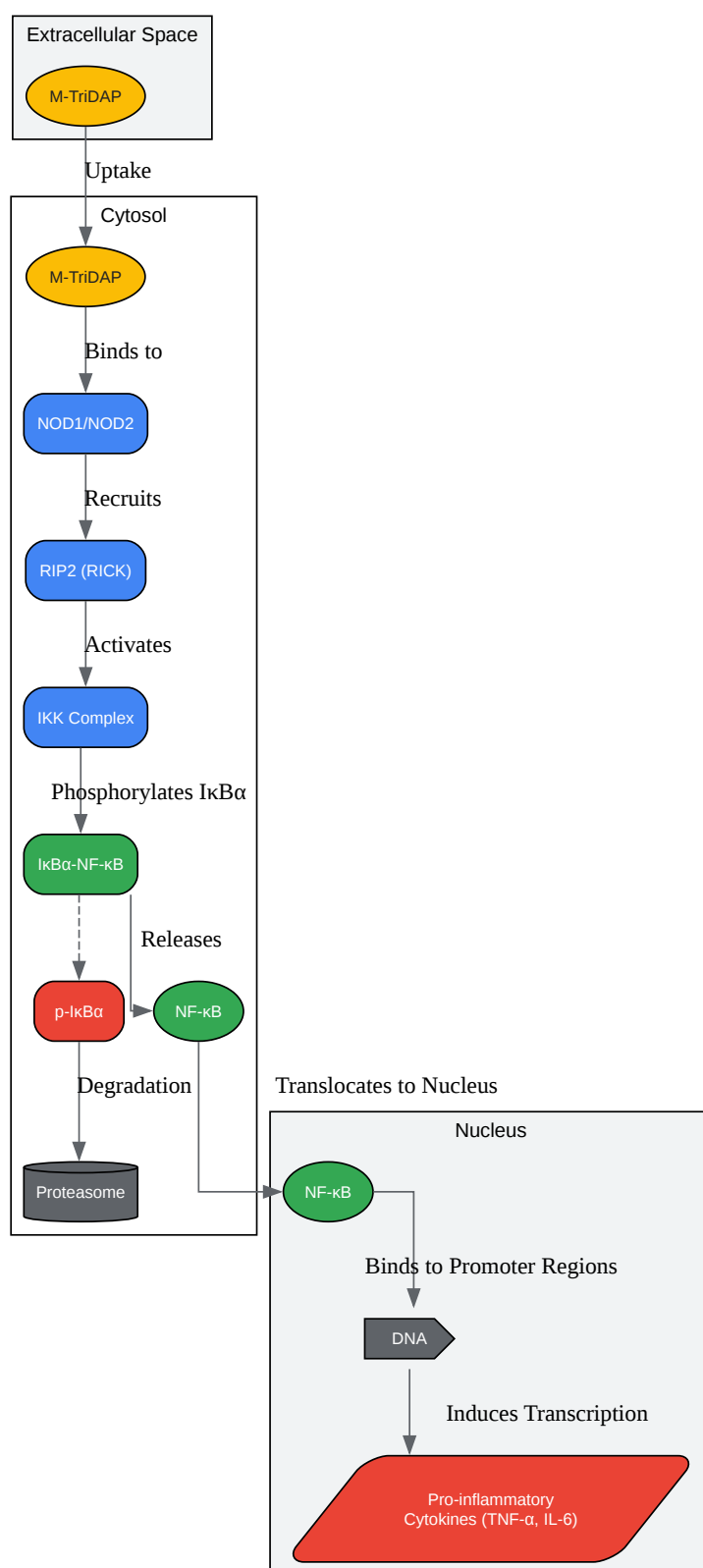
M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic muramyl tripeptide that acts as a potent agonist for both Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1][2] These intracellular pattern recognition receptors are crucial components of the innate immune system, recognizing peptidoglycan fragments from bacteria. Upon activation, they initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mounting an immune response.[1][3] This immunomodulatory property makes **M-TriDAP** a compound of significant interest for various research applications, including cancer immunotherapy, vaccine adjuvant development, and studies of infectious diseases.

These application notes provide a detailed protocol for the in vivo administration of **M-TriDAP** in murine models, based on established methodologies for NOD agonists.[4] It also includes information on the mechanism of action and relevant signaling pathways.

Mechanism of Action: NOD1/NOD2 Signaling

M-TriDAP is recognized by the cytosolic receptors NOD1 and NOD2. This binding event triggers a conformational change in the receptor, leading to the recruitment of the

serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1] RIP2 then activates the IKK complex, which in turn phosphorylates I κ B α , marking it for ubiquitination and subsequent proteasomal degradation. The degradation of I κ B α releases the transcription factor NF- κ B, allowing it to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines such as TNF- α and IL-6.[1][3]



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M-TriDAP Signaling Pathway

Data Presentation

While specific in vivo quantitative data for **M-TriDAP** is not readily available in the public domain, studies on other NOD1 agonists, such as C12-iE-DAP, have demonstrated significant anti-tumor effects. The following table represents a conceptual framework for presenting such data, based on findings from a study using a NOD1 agonist in a hepatocellular carcinoma (HCC) mouse model.[\[4\]](#)

Treatment Group	Animal Model	Dosage and Route	Key Findings	Reference
Vehicle Control	C57BL/6 with orthotopic HCC	PBS, intraperitoneal	Progressive tumor growth	[4]
C12-iE-DAP	C57BL/6 with orthotopic HCC	Not specified, intraperitoneal	Significant inhibition of HCC growth	[4]
C12-iE-DAP + ML130 (NOD1 inhibitor)	C57BL/6 with orthotopic HCC	Not specified, intraperitoneal	Abrogation of the anti-tumor effect of C12-iE-DAP	[4]

Experimental Protocols

1. Preparation of **M-TriDAP** for In Vivo Administration

This protocol describes the reconstitution and dilution of lyophilized **M-TriDAP** for intraperitoneal injection in mice.

Materials:

- **M-TriDAP**, lyophilized powder (InvivoGen, cat. no. tlrl-mtd)
- Sterile, endotoxin-free water (provided with the product)[\[1\]](#)
- Sterile phosphate-buffered saline (PBS) or 0.9% saline
- Sterile, pyrogen-free microcentrifuge tubes

- Sterile syringes and needles (25-30 gauge)[5]

Procedure:

- Reconstitution: Briefly centrifuge the vial of lyophilized **M-TriDAP** to ensure the powder is at the bottom. Reconstitute the powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.
- Dilution: Based on the desired final dosage, dilute the **M-TriDAP** stock solution in sterile PBS or saline. For example, to achieve a dose of 1 mg/kg in a 20 g mouse with an injection volume of 100 μ L, the final concentration of the injection solution should be 0.2 mg/mL.
- Storage: The reconstituted stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions for injection should be prepared fresh on the day of use.

2. In Vivo Administration via Intraperitoneal (IP) Injection

This protocol outlines the standard procedure for intraperitoneal injection in mice.

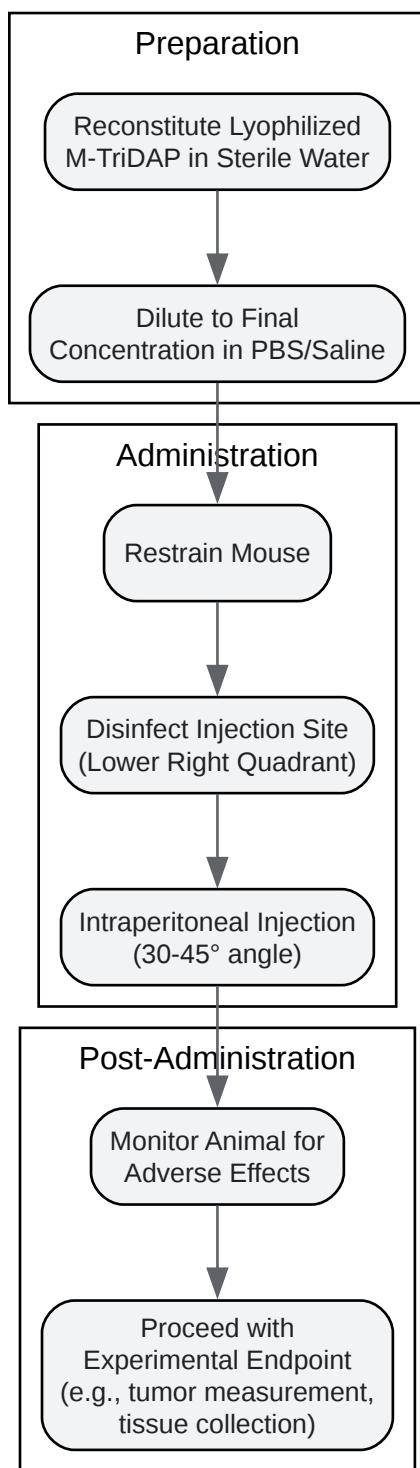
Materials:

- Prepared **M-TriDAP** solution
- Mouse restraint device (optional)
- 70% ethanol for disinfection
- Sterile gauze or cotton swabs
- Appropriately sized syringes and needles (25-30 gauge)[6]

Procedure:

- Animal Handling: Gently but firmly restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is commonly used.[5]
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location avoids major organs such as the cecum, bladder, and spleen.

- Disinfection: Wipe the injection site with a sterile gauze pad moistened with 70% ethanol.
- Injection: Tilt the mouse's head slightly downwards. Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.^[5] Aspirate gently by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
- Administration: Slowly inject the **M-TriDAP** solution. The maximum recommended injection volume for a mouse is 10 mL/kg.^[6]
- Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.



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M-TriDAP In Vivo Administration Workflow

Dosage and Treatment Schedule

The optimal dosage and treatment schedule for **M-TriDAP** will depend on the specific animal model and experimental goals. As a starting point, researchers can consider a dose range of 0.1 to 10 mg/kg, administered intraperitoneally. For cancer immunotherapy models, a typical schedule might involve injections every 2-4 days.[7] It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

Disclaimer: All protocols and information provided are for research use only and not for human or veterinary use.[1] Researchers should adhere to all institutional and national guidelines for animal welfare. The provided dosage is a suggestion and should be optimized for each specific experimental context.

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